molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No.: B3191241
CAS No.: 529-02-2
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
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Description

Pulegol is a natural product found in Mentha spicata, Mentha arvensis, and Zanthoxylum schinifolium with data available.

Properties

CAS No.

529-02-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylidenecyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3

InChI Key

JGVWYJDASSSGEK-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C)C)C(C1)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1)O

529-02-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200 ml capacity autoclave was charged with 30.4 g (200 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3(propanediamine), 44.9 mg (0.4 mmol) of t-BuOK and 2-propanol (15 ml), and the mixture was stirred at 30° C. for 18 hours while forcing 3 Mpa of hydrogen. After completion of the reaction, hydrogen was purged and the reaction solution was concentrated and distilled under a reduced pressure to obtain 30.2 g of pulegol. The yield was 98%.
Quantity
30.4 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3(propanediamine)
Quantity
19.1 mg
Type
reactant
Reaction Step One
Quantity
44.9 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

A 100 ml capacity autoclave was charged with 3.04 g (20 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3, 0.2 M 1,3-diaminopropane 2-propanol solution (0.2 ml), 0.2 M potassium hydroxide 2-propanol solution (1.0 ml) and 2-propanol (14 ml), and the mixture was stirred at 25° C. for 3 hours under a hydrogen pressure of 2 MPa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 2.61 g of pulegol. The yield was 85%.
Quantity
3.04 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3
Quantity
19.1 mg
Type
reactant
Reaction Step One
Name
1,3-diaminopropane 2-propanol
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
potassium hydroxide 2-propanol
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

A 500 ml capacity autoclave was charged with 150 g (1 mol) of piperitenone, 18.6 mg (0.04 mmol) of [Rh(cod)2]PF6, 47.2 mg (0.04 mmol) of (S)-DTBM-SEGPHOS, 14.8 mg (0.02 mmol) of BrPPh3(CH2)4PPh3Br and 7.5 ml of ethyl acetate, and the reaction was carried out at 50° C. for 20 hours under a hydrogen pressure of 3 Mpa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 136.8 g of pulegol. The yield was 90%.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)2]PF6
Quantity
18.6 mg
Type
reactant
Reaction Step One
Quantity
47.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
BrPPh3(CH2)4PPh3Br
Quantity
14.8 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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